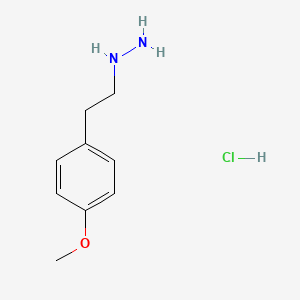
(4-Methoxyphenethyl)hydrazine hydrochloride
概要
説明
(4-Methoxyphenethyl)hydrazine hydrochloride is an organic compound with the molecular formula C9H14ClN2O It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position, and the amine group is replaced by a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenethyl)hydrazine hydrochloride typically involves the reaction of 4-methoxyphenethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the preparation of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反応の分析
Types of Reactions: (4-Methoxyphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Corresponding amine.
Substitution: Substituted phenethyl derivatives.
科学的研究の応用
(4-Methoxyphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of (4-Methoxyphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system.
類似化合物との比較
- (4-Methoxyphenyl)hydrazine hydrochloride
- (4-Methoxyphenyl)hydrazine
- (4-Methoxyphenethyl)amine
Comparison:
- (4-Methoxyphenethyl)hydrazine hydrochloride is unique due to the presence of both the methoxy group and the hydrazine moiety, which confer distinct chemical reactivity and biological activity.
- (4-Methoxyphenyl)hydrazine hydrochloride lacks the ethyl chain, resulting in different physical and chemical properties.
- (4-Methoxyphenyl)hydrazine is similar but does not have the hydrochloride salt form, affecting its solubility and stability.
- (4-Methoxyphenethyl)amine lacks the hydrazine moiety, leading to different biological activity and reactivity.
特性
IUPAC Name |
2-(4-methoxyphenyl)ethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-9-4-2-8(3-5-9)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYUHKMVYEFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542598 | |
| Record name | [2-(4-Methoxyphenyl)ethyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69717-81-3 | |
| Record name | [2-(4-Methoxyphenyl)ethyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Valine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3056149.png)
![1-Bromo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B3056151.png)
![4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide](/img/structure/B3056152.png)



![1-[4-(Morpholin-4-yl)phenyl]-2-phenylethanone](/img/structure/B3056158.png)



